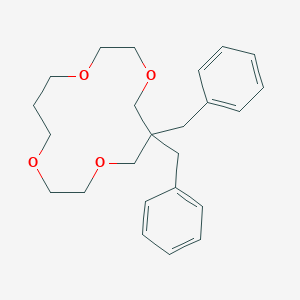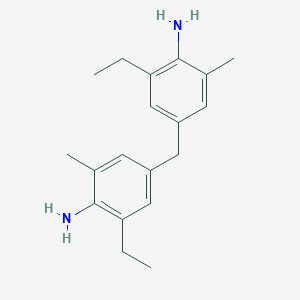
Lithium;2-methyl-2-phenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-methyl-2-phenyl-1,3-dioxane, also known as lithium diphenylisobutylphosphine or LiDBP, is a lithium-based compound that has been widely used in scientific research. It is a highly reactive compound that is often used as a reducing agent and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of LiDBP is based on its ability to donate an electron to the substrate, which leads to the reduction of the functional group. The reduction reaction occurs via a single-electron transfer mechanism, where LiDBP acts as an electron donor and the substrate acts as an electron acceptor. The reduced product is then formed by the addition of a proton to the intermediate.
Biochemical and Physiological Effects
LiDBP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered to be safe for use in laboratory experiments. It is important to note that LiDBP should be handled with care, as it is highly reactive and can react violently with water, air, and other oxidizing agents.
実験室実験の利点と制限
LiDBP has several advantages for use in laboratory experiments. It is a highly efficient reducing agent that can reduce a wide range of functional groups, which makes it a versatile tool for organic synthesis. It is also a highly effective catalyst for various chemical reactions, which can significantly reduce reaction times and increase yields. However, LiDBP has some limitations for use in laboratory experiments. It is highly reactive and can react violently with water, air, and other oxidizing agents, which requires careful handling. In addition, LiDBP is a relatively expensive reagent, which can limit its use in large-scale experiments.
将来の方向性
LiDBP has several potential future directions for scientific research. One possible direction is the development of new synthetic methodologies that use LiDBP as a reducing agent or catalyst. Another direction is the study of LiDBP in electrochemical reactions, such as the reduction of carbon dioxide and the synthesis of metal nanoparticles. Furthermore, LiDBP may have potential applications in the field of medicine, such as in drug synthesis or as a diagnostic tool. Overall, LiDBP is a highly versatile and useful compound that has the potential to contribute to various scientific fields.
合成法
LiDBP can be synthesized by reacting Lithium;2-methyl-2-phenyl-1,3-dioxane metal with diphenylisobutylphosphine in anhydrous ether. The reaction produces a white precipitate of LiDBP, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
LiDBP has been used in various scientific research applications, including organic synthesis, catalysis, and electrochemistry. It is a highly efficient reducing agent that can reduce a wide range of functional groups, such as ketones, aldehydes, and esters. It is also a highly effective catalyst for various chemical reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling. In addition, LiDBP has been used in electrochemical studies, such as the reduction of carbon dioxide and the synthesis of metal nanoparticles.
特性
CAS番号 |
110347-00-7 |
|---|---|
分子式 |
C11H13LiO2 |
分子量 |
184.2 g/mol |
IUPAC名 |
lithium;2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H13O2.Li/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10;/h3-4,6-7H,5,8-9H2,1H3;/q-1;+1 |
InChIキー |
WPAMHPVZJJUYDB-UHFFFAOYSA-N |
SMILES |
[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |
正規SMILES |
[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |
同義語 |
Lithium, [4-(2-methyl-1,3-dioxan-2-yl)phenyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



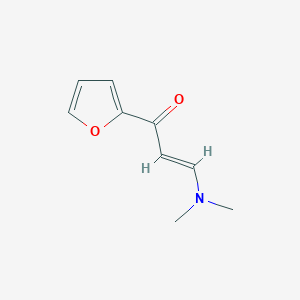
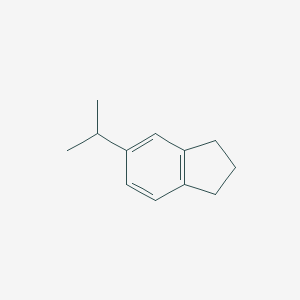
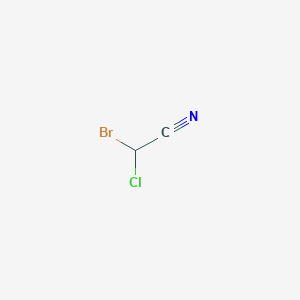
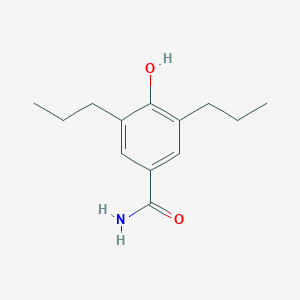

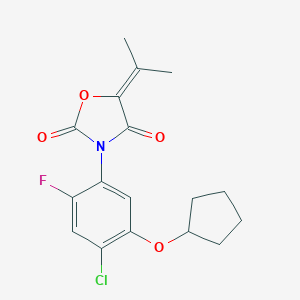
![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)
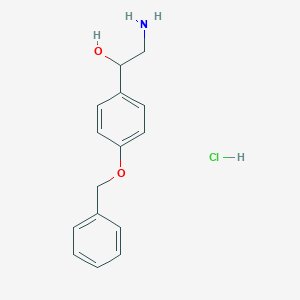
![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)

![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)
